![molecular formula C17H21N5O4S B2413947 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-méthoxybenzamide CAS No. 2310038-85-6](/img/structure/B2413947.png)
5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule characterized by a triazole ring, a sulfonyl group, and a bicyclic octane structure
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure facilitates the study of stereochemical effects in organic reactions. Biology: Research focuses on its interaction with biological targets, especially in enzyme inhibition studies. Medicine: Investigated for its potential as a pharmacophore in drug development, particularly targeting neurological and antimicrobial pathways. Industry: Used in the development of advanced materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, starting with the construction of the triazole ring. This is followed by the formation of the bicyclic octane framework and the subsequent attachment of the sulfonyl and methoxybenzamide groups.
Industrial Production Methods: For large-scale production, industrial methods often optimize these reactions for yield and efficiency. Common strategies include high-pressure hydrogenation, controlled pH conditions for sulfonation, and precise temperature control for the attachment of the methoxybenzamide moiety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it into a sulfide.
Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens (for example, chlorine, bromine) and bases.
Major Products:
Oxidation products may include oxo derivatives of the triazole ring.
Reduction may yield sulfide derivatives.
Substitution can result in halogenated benzamides.
Mécanisme D'action
The compound's effects are primarily through its interaction with molecular targets such as enzymes and receptors. The triazole ring and the sulfonyl group are crucial for binding affinity and specificity. These interactions often involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, leading to inhibition or modulation of the target's activity.
Comparaison Avec Des Composés Similaires
1-(1H-1,2,4-triazol-1-yl)-4-(phenylsulfonyl)piperidine
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
5-(sulfonyl)-2-methoxybenzamide derivatives
Propriétés
IUPAC Name |
2-methoxy-5-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-26-16-5-4-14(8-15(16)17(18)23)27(24,25)22-11-2-3-12(22)7-13(6-11)21-10-19-9-20-21/h4-5,8-13H,2-3,6-7H2,1H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWRKYCIGUMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
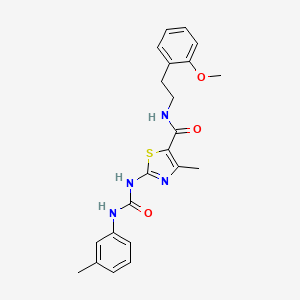

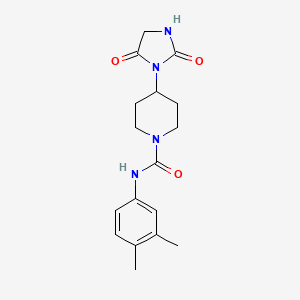
![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)
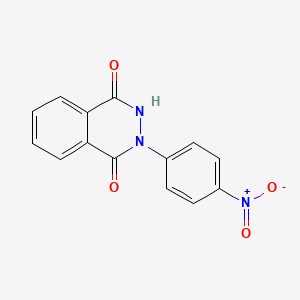
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
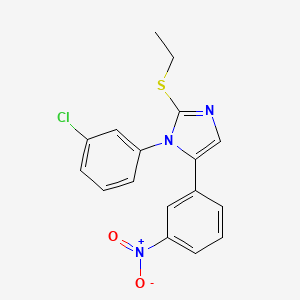
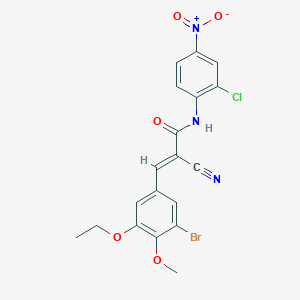
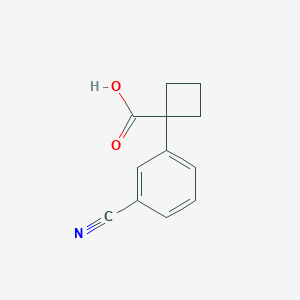
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)
